[4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-yl](phenyl)methanone
Description
4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone is a substituted imidazole derivative characterized by a central five-membered heterocyclic ring with the following substituents:
- Amino group (-NH₂) at position 4, enhancing solubility and reactivity.
- Phenylsulfanyl group (-SPh) at position 2, contributing to electron-withdrawing effects.
- Phenylmethanone (benzophenone) moiety at position 5, providing structural rigidity and influencing π-π stacking interactions.
- Phenyl group (-Ph) at position 1, further stabilizing the imidazole core through steric and electronic effects.
Its synthesis likely involves multi-step reactions, such as condensation of substituted diamines with aldehydes or ketones under controlled conditions (e.g., nitrogen atmosphere, as seen in ).
Properties
CAS No. |
183548-52-9 |
|---|---|
Molecular Formula |
C22H17N3OS |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5-amino-3-phenyl-2-phenylsulfanylimidazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C22H17N3OS/c23-21-19(20(26)16-10-4-1-5-11-16)25(17-12-6-2-7-13-17)22(24-21)27-18-14-8-3-9-15-18/h1-15H,23H2 |
InChI Key |
IRXKBZFLZOYSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(N2C3=CC=CC=C3)SC4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Formation
The imidazole core is commonly synthesized by cyclization of α-bromo-ketones with formamide or related nitrogen sources. This method is well-documented for 4-phenyl-imidazole derivatives:
- Reaction of α-bromo-ketones with formamide leads to the formation of the imidazole ring via nucleophilic attack and ring closure under controlled conditions.
- Alternatively, cyclization of phenylacetic acid derivatives can be employed to form the imidazole nucleus, providing a versatile route to substituted imidazoles.
Introduction of the Phenylsulfanyl Group
The phenylsulfanyl substituent at the 2-position is introduced through:
- Suzuki coupling reactions or related cross-coupling methods involving thiophenols or phenylthiol derivatives.
- Nucleophilic substitution of halogenated imidazole intermediates with thiophenol under basic conditions to form the C–S bond.
Amino Group Incorporation
The amino group at the 4-position can be introduced by:
Attachment of the Phenylmethanone Moiety
The phenylmethanone group is typically introduced by:
- Acylation of the imidazole nitrogen or carbon positions using benzoyl chloride or related acylating agents.
- Formation of the ketone functionality during the initial α-bromo-ketone synthesis step, which is retained through subsequent transformations.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | α-Bromo-ketone synthesis | Bromination of phenylacetophenone derivatives | α-Bromo-ketone intermediate |
| 2 | Imidazole ring cyclization | Reaction with formamide, heating | Formation of 1-phenyl-imidazole core |
| 3 | Phenylsulfanyl substitution | Nucleophilic substitution with thiophenol | Introduction of phenylsulfanyl group |
| 4 | Amino group introduction | Amination or reduction of nitro group | 4-Amino substitution on imidazole ring |
| 5 | Acylation | Reaction with benzoyl chloride | Formation of phenylmethanone moiety |
Research Findings and Optimization
- The imidazole ring formation is highly sensitive to reaction conditions such as temperature, solvent, and reagent stoichiometry. Using formamide as a nitrogen source under reflux conditions yields high purity imidazole cores.
- The phenylsulfanyl group introduction via Suzuki coupling provides excellent regioselectivity and functional group tolerance, allowing for diverse substitution patterns.
- Amino group incorporation benefits from protecting group strategies to avoid side reactions and improve overall yield.
- The final acylation step must be carefully controlled to prevent over-acylation or side reactions, often employing mild bases and low temperatures.
Comparative Table of Preparation Methods
| Method Aspect | α-Bromo-Ketone/Formamide Cyclization | Phenylacetic Acid Cyclization | Suzuki Coupling for Phenylsulfanyl | Amination Strategy |
|---|---|---|---|---|
| Starting Materials | α-Bromo-ketones, formamide | Phenylacetic acid derivatives | Thiophenols, halogenated imidazoles | Amines, phthalimide derivatives |
| Reaction Conditions | Heating, reflux | Acidic or basic cyclization | Pd-catalyzed coupling | Hydrazinolysis for deprotection |
| Yield | Moderate to high | Moderate | High | Moderate to high |
| Selectivity | High | Moderate | High | High |
| Scalability | Good | Moderate | Good | Good |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazole ring or the phenylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could lead to deaminated or dephenylated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Amino vs. Hydroxyl/Methyl Substituents: The target compound’s amino group (position 4) offers superior nucleophilicity compared to the hydroxyl in or methyl groups in other derivatives, enabling diverse covalent modifications (e.g., acylation).
Sulfanyl Group vs. Halogens/Thiadiazoles : The phenylsulfanyl group (position 2) provides moderate electron-withdrawing effects, distinct from the stronger electronegativity of fluorine () or the aromatic thiadiazole in .
Benzophenone vs. Simpler Carbonyls: The benzophenone moiety (position 5) enhances rigidity and UV stability compared to aliphatic ketones, as seen in ’s triazole-thioethanones.
Key Observations:
- Oxidative vs. Chlorination Pathways : The target compound’s synthesis likely resembles ’s use of sodium metabisulfite for cyclization, contrasting with chlorination methods in .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and elevated temperatures (>100°C) are common for imidazole synthesis, ensuring solubility of intermediates.
Electronic and Reactivity Profiles
- Stability: The benzophenone group may reduce ring oxidation compared to hydroxyl-bearing imidazoles (), which are prone to dehydration.
Biological Activity
The compound 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone, a member of the imidazole family, has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its mechanisms of action, and summarizing case studies that demonstrate its efficacy.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure comprises an imidazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activities of 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that compounds with imidazole structures often exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown strong inhibitory effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and glioblastoma cells .
- Enzyme Inhibition
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives, including variants of the target compound, revealed that they exhibited IC50 values in the nanomolar range against NSCLC cell lines. For example:
- A549 Cell Line : IC50 = 18.09 ± 1.57 µM
- H1975 Cell Line : IC50 = 33.87 ± 0.86 µM
These results indicate a potent cytotoxic effect that warrants further investigation into their mechanisms of action .
Case Study 2: Enzyme Inhibition
Another relevant study focused on the enzyme inhibition potential of imidazole derivatives. The synthesized compounds showed significant inhibition against AChE with IC50 values ranging from 0.63 µM to 6.28 µM across different derivatives. This suggests that modifications in the imidazole structure can enhance enzyme inhibitory activity, which may be leveraged in therapeutic applications .
The mechanisms by which 4-Amino-1-phenyl-2-(phenylsulfanyl)-1H-imidazol-5-ylmethanone exerts its biological effects are likely multifaceted:
- EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. Binding studies indicate that these compounds can form stable interactions with EGFR, leading to decreased tumor proliferation .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that imidazole derivatives can modulate ROS levels within cells, leading to increased apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
